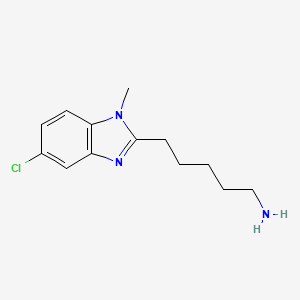

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine

Description

Properties

IUPAC Name |

5-(5-chloro-1-methylbenzimidazol-2-yl)pentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3/c1-17-12-7-6-10(14)9-11(12)16-13(17)5-3-2-4-8-15/h6-7,9H,2-5,8,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTPJUKNVMEZON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1CCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and subsequent alkylation to introduce the pentan-1-amine side chain . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Halogenation and alkylation reactions are common, where the chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

Substitution: Nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine and related compounds:

Key Structural and Functional Differences

- In contrast, BIPA’s unsubstituted benzimidazole lacks these steric and electronic effects, which may explain its weak inhibition despite strong binding .

- Chain Length and Flexibility : Compounds like 8j (6-(piperidin-1-yl)hexan-1-amine) and 8k (7-(piperidin-1-yl)heptan-1-amine) have longer alkyl chains, which could influence target engagement in enzymes with deeper binding pockets . The pentyl chain in the target compound balances flexibility and rigidity.

- Heterocyclic Variations : Derivatives such as 9a (quinazoline-piperidine hybrid) and 14 (quinazoline-pyrrolidine hybrid) replace benzimidazole with other heterocycles, altering π-π stacking and hydrogen-bonding capabilities .

Biological Activity

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine is , with a molecular weight of 253.75 g/mol. The structure features a benzimidazole core with a chlorine atom at the 5-position and a pentan-1-amine side chain, which contributes to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClN3 |

| Molecular Weight | 253.75 g/mol |

| IUPAC Name | 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine |

| CAS Number | 1798721-58-0 |

The biological activity of 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes and modulate receptor activity, which can affect various signaling pathways in cells. The compound's action may involve:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking substrate access.

- Receptor Modulation : Interacting with cellular receptors to influence signal transduction pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzimidazole derivatives, including this compound. It has shown potential against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research has highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds structurally related to 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine have demonstrated cytotoxic effects on cancer cell lines, such as:

| Cell Line | IC50 (μM) |

|---|---|

| Human Squamous Carcinoma (CAL-27) | 10.5 |

| Malignant Melanoma (SK-MEL-31) | 12.3 |

These findings suggest that this compound may also exhibit similar anticancer properties.

Study on Anticancer Activity

A study published in Molecules evaluated the anticancer activity of various benzimidazole derivatives, including those similar to 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine. The results indicated moderate inhibitory effects on cell proliferation in several cancer types, supporting the hypothesis that structural modifications can enhance biological activity .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine. Initial findings suggest rapid absorption and significant metabolic processing, leading to various metabolites that may also possess biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine?

- Methodological Answer : Synthesis typically involves multistep reactions, starting with benzimidazole precursors. Key steps include:

- Alkylation : Introduce the pentan-1-amine chain via nucleophilic substitution or reductive amination under reflux conditions in solvents like ethanol or acetonitrile .

- Chlorination : Position-selective chlorination at the 5-position using reagents like POCl₃ or NCS (N-chlorosuccinimide) under controlled temperature (50–80°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity. Analytical validation via HPLC and NMR is critical .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Identify proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.5–3.0 ppm) and amine functionality .

- HPLC-MS : Confirm molecular weight (C₁₃H₁₇ClN₃, theoretical MW 254.75) and assess purity. Electrospray ionization (ESI) in positive mode is preferred for amine-containing compounds .

- FT-IR : Detect characteristic bands (N-H stretch ~3300 cm⁻¹, C-Cl ~700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

- Methodological Answer :

- Standardized Assays : Use in vitro models (e.g., enzyme inhibition assays with consistent substrate concentrations and pH buffers) to minimize variability .

- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies, accounting for differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions .

- Theoretical Frameworks : Link results to mechanistic hypotheses (e.g., benzimidazole interactions with ATP-binding pockets) to contextualize discrepancies .

Q. What experimental strategies assess the compound’s stability under physiological and environmental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., stability up to 200°C) .

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via LC-MS. Chlorinated benzimidazoles often show resistance to hydrolysis .

- Photodegradation Studies : Expose to UV light (λ = 254 nm) and quantify breakdown products using GC-MS .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, GPCRs). Focus on substituent effects at the 5-chloro and pentan-1-amine positions .

- QSAR Modeling : Coramine chain length and halogen substitution patterns with bioactivity data to prioritize synthetic targets .

Data Contradiction Analysis Framework

| Parameter | Source A | Source B | Resolution Strategy |

|---|---|---|---|

| IC₅₀ (Enzyme X) | 12 µM (HEK293 cells) | 45 µM (HeLa cells) | Validate using isogenic cell lines; control for assay pH/temperature |

| Synthetic Yield | 68% (reflux, 12h) | 42% (microwave, 2h) | Optimize solvent polarity (e.g., DMF vs. ethanol) and catalyst loading |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.